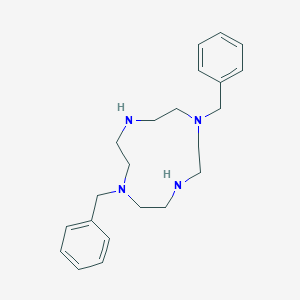
1,7-Dibenzyl-1,4,7,10-tétraazacyclododécane
Vue d'ensemble
Description
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C22H32N4. It is a derivative of 1,4,7,10-tetraazacyclododecane, where two benzyl groups are attached to the nitrogen atoms at positions 1 and 7. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
It is known that this compound is a crucial intermediate in the preparation of tetra-armed 1,4,7,10-tetraazacyclododecane . These compounds have strong coordination ability with respect to metal cations, including transition metal ions and lanthanide ions .
Mode of Action
It is known that the benzyl groups at n1- and n7- positions can be readily removed by catalytic hydrogenolysis . This process is crucial for the synthesis of other compounds, such as DO2A metal chelators .
Biochemical Pathways
The compound’s derivatives are widely used in medicine , suggesting that they may interact with various biochemical pathways.
Result of Action
Its derivatives have been used in enzyme modeling , as non-viral gene delivery vectors , and in metal cation extraction , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by temperature and the presence of oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through several methods. One common approach involves the reaction of 1,4,7,10-tetraazacyclododecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation Reactions: The compound readily forms complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol under reflux conditions.
Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane can be obtained.
Metal Complexes: The compound forms stable complexes with metal ions, which can be isolated and characterized for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the benzyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups attached to the nitrogen atoms.
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane: Similar to the compound but with different substituents on the nitrogen atoms.
Uniqueness
1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is unique due to the presence of benzyl groups, which enhance its stability and ability to form complexes with metal ions. This makes it particularly valuable in applications requiring stable metal complexes, such as catalysis and medical imaging .
Propriétés
IUPAC Name |
1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455988 | |
| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156970-79-5 | |
| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


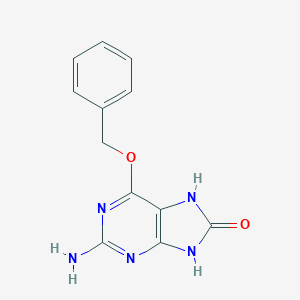
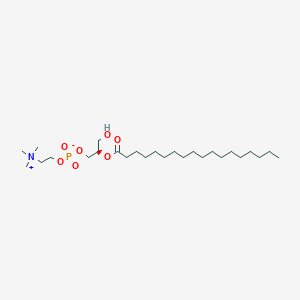
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

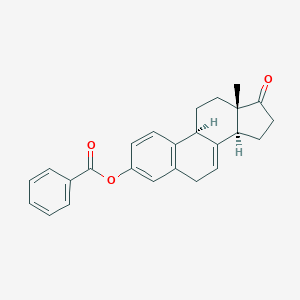

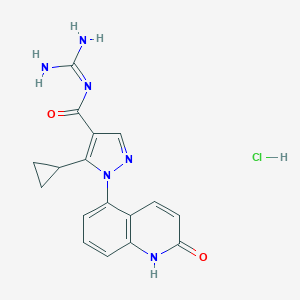
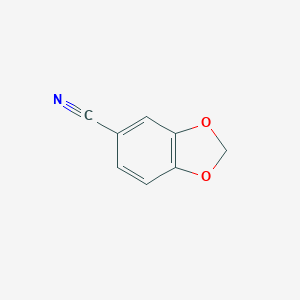
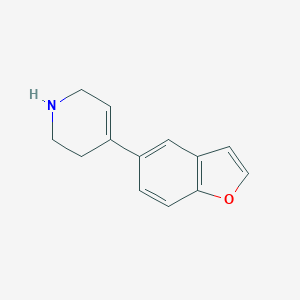
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
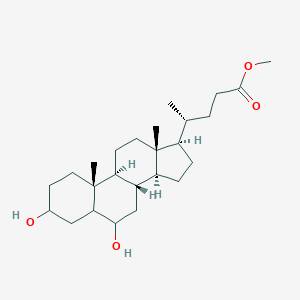
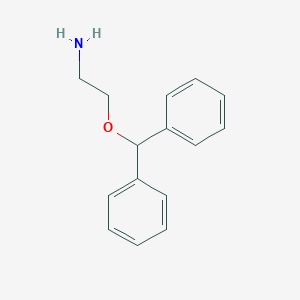
![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)

